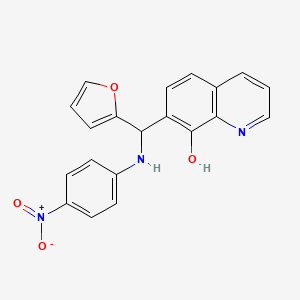

7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol

Beschreibung

Eigenschaften

IUPAC Name |

7-[furan-2-yl-(4-nitroanilino)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c24-20-16(10-5-13-3-1-11-21-18(13)20)19(17-4-2-12-27-17)22-14-6-8-15(9-7-14)23(25)26/h1-12,19,22,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFOHHPHHYVGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=CO3)NC4=CC=C(C=C4)[N+](=O)[O-])O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the quinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic and Heterocyclic Substituents

Quinolin-8-ol derivatives with modifications at C7 are extensively studied. Below is a comparative analysis of key analogs:

Heterocyclic and Hydrophilic Modifications

Table 2: Hydrophilic and Heterocyclic Derivatives

- Hydrophilicity : The target compound’s furan ring may offer moderate hydrophilicity compared to morpholine (Q-2) or piperidine (Q-3) but greater than purely aromatic analogs.

- Antiviral Activity: C7 modifications in (e.g., p-tolylamino) achieve low-µM antiviral activity, suggesting the target compound’s nitro group could enhance binding to viral targets .

Biologische Aktivität

7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol is a complex organic compound notable for its unique structural features, which include a quinoline core substituted with a furan ring and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The synthesis of this compound typically involves multi-step organic reactions, and its mechanism of action is linked to its interactions with various biological targets.

The chemical formula of 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol is , with a molecular weight of approximately 321.33 g/mol. Its structure allows it to participate in various chemical reactions, enhancing its utility in scientific research.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of both furan and nitrophenyl groups contributes to its potential interactions within biological systems.

Biological Activity

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on similar compounds showed that those with nitro substituents had enhanced activity against various pathogens. For instance, compounds with IC50 values in the range of 13.9 µM to 26.7 µM were noted for their effectiveness against Leishmania amazonensis . The introduction of a nitro group has been correlated with increased antiparasitic activity, suggesting that 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol may exhibit similar effects.

2. Anticancer Properties

Quinoline derivatives have also been explored for their anticancer potential. Studies have shown that certain structural modifications can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds similar to 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol have demonstrated selectivity indices greater than 7.4 when tested against CHO-K1 cells, indicating promising anticancer activity .

Case Studies

Case Study 1: Antiparasitic Activity

A series of studies evaluated the antiparasitic activity of quinoline derivatives against Toxoplasma gondii and Trichomonas vaginalis, yielding IC50 values as low as 1.69 µM for highly active compounds . These findings suggest that the structural features present in 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol might confer similar antiparasitic properties.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro evaluations have shown that derivatives of quinoline can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases. A related compound demonstrated an IC50 value of approximately 180 µM against specific cancer cell lines, highlighting the potential for further exploration of 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol in cancer therapy .

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity | Selectivity Index |

|---|---|---|---|

| Compound A | 26.7 | Antiparasitic | 8 |

| Compound B | 180 | Anticancer | >7.4 |

| 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol | TBD | TBD | TBD |

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol, and what reaction conditions are critical for yield optimization? A: The compound is typically synthesized via multi-step organic reactions involving quinolin-8-ol derivatives and functionalized amines. A common approach includes:

- Stepwise coupling : Reacting furan-2-ylmethylamine with 4-nitrobenzaldehyde under Schiff base formation conditions, followed by alkylation or nucleophilic substitution with a quinolin-8-ol precursor .

- Key conditions : Use of polar aprotic solvents (e.g., DMF or DMSO), temperature control (80–120°C), and catalysts such as K₂CO₃ to drive condensation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Advanced Synthesis Challenges

Q: How can researchers address low yields or side-product formation during the final alkylation step of the quinolin-8-ol core? A: Common pitfalls include steric hindrance from the furan and 4-nitrophenyl groups, leading to incomplete alkylation. Methodological solutions:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Protecting group strategies : Temporarily masking the hydroxyl group on quinolin-8-ol with acetyl or benzyl groups to prevent unwanted side reactions .

- In situ monitoring : Use TLC or HPLC to track reaction progress and optimize stoichiometry .

Basic Structural Characterization

Q: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? A:

- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.3–7.5 ppm), quinoline protons (δ 7.8–8.5 ppm), and the methylene bridge (δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the nitro group and furan-quinoline linkage; monoclinic space groups are typical for similar derivatives .

- HRMS : Validates molecular weight (expected [M+H]⁺ ~404.12) .

Advanced Structural Analysis

Q: How can conflicting data between computational (DFT) and experimental (X-ray) bond lengths in the quinoline-furan moiety be resolved? A: Discrepancies often arise from crystal packing effects or solvent interactions. Strategies:

- Solvent-free DFT modeling : Compare gas-phase calculations with solid-state X-ray data .

- Dynamic NMR : Assess rotational barriers of the methylene bridge to identify conformational flexibility .

- SC-XRD at variable temperatures : Detect thermal motion artifacts in crystallographic data .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/− bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Mechanism of Action

Q: How can researchers reconcile contradictory reports about its activity against tyrosine kinases versus G-protein-coupled receptors (GPCRs)? A:

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP for kinases) to quantify target affinity .

- CRISPR knockouts : Validate target specificity by silencing suspected receptors in cell models .

- Molecular docking : Compare binding poses in kinase vs. GPCR active sites to identify selectivity determinants .

Physicochemical Property Optimization

Q: What strategies improve aqueous solubility without compromising bioactivity? A:

- Salt formation : React with HCl or sodium acetate to generate ionizable derivatives .

- PEGylation : Attach polyethylene glycol chains to the hydroxyl or amino groups .

- Co-crystallization : Use cyclodextrins as co-solvents to enhance dissolution .

Stability and Reactivity

Q: How does the nitro group influence photostability, and what precautions are needed during storage? A: The 4-nitrophenyl group is prone to photodegradation, forming nitroso byproducts. Recommendations:

- Light-sensitive storage : Amber vials, −20°C under argon .

- Stabilizers : Add antioxidants (e.g., BHT) to solutions .

- HPLC stability-indicating methods : Monitor degradation under accelerated conditions (40°C/75% RH) .

Advanced SAR Development

Q: What substituent modifications on the furan or quinoline rings enhance selectivity for bacterial vs. mammalian targets? A:

- Furan substitution : Replace hydrogen with electron-withdrawing groups (e.g., Cl, NO₂) to boost bacterial membrane penetration .

- Quinoline C-2 modification : Methyl or trifluoromethyl groups reduce mammalian cytotoxicity by limiting P-glycoprotein binding .

- Data-driven SAR : Use multivariate analysis to correlate logP, polar surface area, and IC₅₀ values .

Data Contradiction Resolution

Q: How should researchers address conflicting cytotoxicity data reported in different cell lines? A:

- Standardize assay conditions : Control for cell passage number, serum concentration, and incubation time .

- Metabolic profiling : Compare ROS generation or ATP levels across cell lines to identify off-target effects .

- Orthogonal validation : Confirm results via apoptosis assays (Annexin V/PI) or transcriptomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.